molecular formula C25H32O4 B12302603 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]

17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]

Cat. No.: B12302603
M. Wt: 396.5 g/mol
InChI Key: ICNIVTHKZKRHPD-UHFFFAOYSA-N
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Description

17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] is a synthetic steroidal compound It is known for its complex structure, which includes a furan ring attached to the steroid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with 3-(2-furyl)propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include steroid hormone signaling and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    17beta-Hydroxyestr-4-en-3-one: Lacks the furan ring, making it less complex.

    17beta-Hydroxyestr-5(10)-en-3-one: Differs in the position of the double bond.

    17beta-Hydroxyestr-4-en-3-one cyclopentanepropionate: Contains a cyclopentane ring instead of a furan ring.

Uniqueness

17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate] is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar steroidal compounds .

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-(furan-2-yl)propanoate

InChI

InChI=1S/C25H32O4/c1-25-13-12-20-19-8-5-17(26)15-16(19)4-7-21(20)22(25)9-10-23(25)29-24(27)11-6-18-3-2-14-28-18/h2-3,14-15,19-23H,4-13H2,1H3

InChI Key

ICNIVTHKZKRHPD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CO4)CCC5=CC(=O)CCC35

Origin of Product

United States

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